molecular formula C14H15Cl B12093108 5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene

5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene

Cat. No.: B12093108
M. Wt: 218.72 g/mol
InChI Key: FIOBITWHWXTPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods, including cyclization reactions or reduction of suitable precursors.

      Reaction Conditions: These may vary depending on the chosen synthetic pathway, but typically involve mild to moderate conditions.

      Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.

  • Chemical Reactions Analysis

      Reactivity: 5-Chloro-9-isopropyl-1,4-dihydro-1,4-methano-naphthalene can undergo various chemical transformations.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: This compound serves as a valuable building block in organic synthesis due to its unique structure.

      Biology and Medicine: While direct applications are scarce, derivatives of tetrahydro-naphthalenes have been investigated for potential biological activities, such as anti-inflammatory or antiviral properties.

      Industry: Its industrial applications remain largely unexplored, but its structural features may inspire novel materials or pharmaceuticals.

  • Mechanism of Action

    • Detailed information on the mechanism of action for this specific compound is not readily available. understanding its interactions with biological targets would require further research.
  • Comparison with Similar Compounds

    Remember that while this compound has intriguing features, its detailed exploration awaits further scientific investigation

    Properties

    Molecular Formula

    C14H15Cl

    Molecular Weight

    218.72 g/mol

    IUPAC Name

    3-chloro-11-propan-2-yltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

    InChI

    InChI=1S/C14H15Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-8,10-11,13H,1-2H3

    InChI Key

    FIOBITWHWXTPPW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1C2C=CC1C3=C2C=CC=C3Cl

    Origin of Product

    United States

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